molecular formula C13H13N3O3S B5754110 methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No. B5754110
M. Wt: 291.33 g/mol
InChI Key: MRHACSVUULUANQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate, also known as PT2399, is a small molecule inhibitor that has been recently discovered as a potential therapeutic target for cancer treatment. PT2399 is a highly selective inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor that plays a critical role in the adaptation of cancer cells to low oxygen conditions.

Mechanism of Action

Methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate exerts its anticancer effects by targeting HIF-1α, which is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. Under hypoxic conditions, HIF-1α is stabilized and activates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can disrupt these adaptive responses and induce cell death in cancer cells.
Biochemical and Physiological Effects:
methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in angiogenesis and glucose metabolism. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to inhibit the migration and invasion of cancer cells, suggesting that it could also have antimetastatic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is its high selectivity for HIF-1α, which reduces the risk of off-target effects. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has shown good pharmacokinetic properties in preclinical studies, with a long half-life and good bioavailability. However, one of the main limitations of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is its low solubility, which can make it difficult to formulate for in vivo studies. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. One area of interest is the development of more potent and selective HIF-1α inhibitors, which could improve the efficacy of this class of drugs. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate, which could help to personalize cancer treatment. Finally, the combination of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate with other anticancer agents, such as chemotherapy and immunotherapy, could also be explored as a potential strategy to improve cancer treatment outcomes.
Conclusion:
In conclusion, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is a promising small molecule inhibitor that has shown potential as a therapeutic target for cancer treatment. methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate exerts its anticancer effects by targeting HIF-1α, which is a transcription factor that plays a critical role in the adaptation of cancer cells to low oxygen conditions. While methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has several advantages, such as its high selectivity for HIF-1α, it also has some limitations, such as its low solubility. Future research on methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate could focus on the development of more potent and selective HIF-1α inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies.

Synthesis Methods

The synthesis of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate involves several steps, including the preparation of the key intermediate, 4,5-dimethyl-2-nitrothiophene. This intermediate is then reacted with ethyl 2-(2-pyrazinyl)acetate to form the corresponding ester, which is then reduced to the alcohol. Finally, the alcohol is treated with methyl chloroformate to obtain the methyl ester of methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. The overall yield of this process is around 10%.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can inhibit the growth and survival of a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. In vivo studies have also shown that methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can suppress tumor growth in xenograft models of breast and lung cancer. Furthermore, methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with these treatments to improve their efficacy.

properties

IUPAC Name

methyl 4,5-dimethyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7-8(2)20-12(10(7)13(18)19-3)16-11(17)9-6-14-4-5-15-9/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHACSVUULUANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate

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